molecular formula C12H8N2O2S B13935288 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid

2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B13935288
M. Wt: 244.27 g/mol
InChI Key: HEQQUQCQEGGCSR-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at position 2, a cyano group at position 3 of the phenyl ring, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetic acid hydrazide with sulfur and phenyl isothiocyanate in the presence of a base such as triethylamine . The reaction conditions often require refluxing in a suitable solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions, affecting the function of proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-cyano-phenyl)-thiazole-4-carboxylic acid
  • 2-Methyl-5-(3-cyano-phenyl)-oxazole-4-carboxylic acid
  • 2-Methyl-5-(3-cyano-phenyl)-imidazole-4-carboxylic acid

Uniqueness

2-Methyl-5-(3-cyano-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiazole ring, which can confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

5-(3-cyanophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c1-7-14-10(12(15)16)11(17-7)9-4-2-3-8(5-9)6-13/h2-5H,1H3,(H,15,16)

InChI Key

HEQQUQCQEGGCSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC(=C2)C#N)C(=O)O

Origin of Product

United States

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